molecular formula C25H25O4P B14811282 Diethyl (triphenyl-lambda~5~-phosphanylidene)propanedioate CAS No. 7509-48-0

Diethyl (triphenyl-lambda~5~-phosphanylidene)propanedioate

Cat. No.: B14811282
CAS No.: 7509-48-0
M. Wt: 420.4 g/mol
InChI Key: FKAQBDQGUZNLCY-UHFFFAOYSA-N
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Description

Diethyl 2-(triphenyl-) is a compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of diethyl groups and a triphenyl moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(triphenyl-) typically involves the use of Grignard reagents. One common method is the reaction of triphenylmethanol with diethyl magnesium bromide under anhydrous conditions. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the carbonyl compound to form the desired product .

Industrial Production Methods

In industrial settings, the production of diethyl 2-(triphenyl-) often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(triphenyl-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-(triphenyl-) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of diethyl 2-(triphenyl-) involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical formation .

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethanol: Shares the triphenyl moiety but lacks the diethyl groups.

    Diethyl ether: Contains diethyl groups but lacks the triphenyl moiety.

    Triphenylphosphine: Contains the triphenyl moiety but has different functional groups.

Uniqueness

Diethyl 2-(triphenyl-) is unique due to the combination of diethyl and triphenyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

7509-48-0

Molecular Formula

C25H25O4P

Molecular Weight

420.4 g/mol

IUPAC Name

diethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate

InChI

InChI=1S/C25H25O4P/c1-3-28-24(26)23(25(27)29-4-2)30(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3

InChI Key

FKAQBDQGUZNLCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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